3-Ethyl-4-octanone

Description

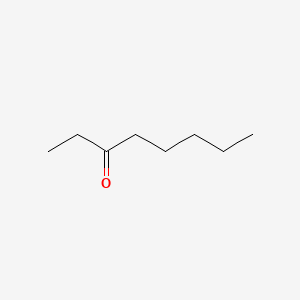

Structure

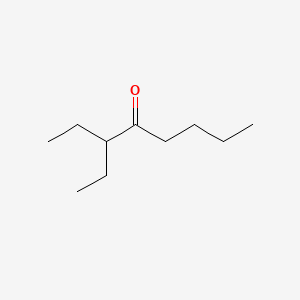

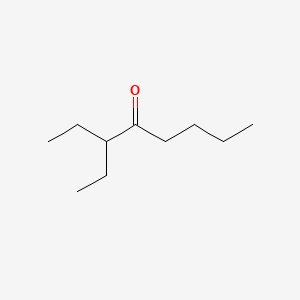

3D Structure

Properties

IUPAC Name |

3-ethyloctan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-7-8-10(11)9(5-2)6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQNUWMKJWNUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173486 | |

| Record name | 3-Ethyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-29-4 | |

| Record name | 3-Ethyl-4-octanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethyl-4-octanone chemical properties and structure

This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 3-Ethyl-4-octanone, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is a branched-chain ketone known for its distinct sensory characteristics.[1] It is a clear, colorless liquid with a sweet, fruity aroma.[1][2] The structural framework consists of an eight-carbon (octane) backbone with a ketone functional group at the fourth carbon and an ethyl group substituent at the third carbon.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19781-29-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₂₀O | [1][2][4][5] |

| Molecular Weight | 156.27 g/mol | [1][5] |

| IUPAC Name | 3-ethyloctan-4-one | [1][4] |

| Density | 0.817 g/cm³ (at 20°C) | [1][2] |

| Boiling Point | 199.3°C (at 760 mmHg) | [2] |

| Flash Point | 69.9°C | [2] |

| Vapor Pressure | 0.345 mmHg (at 25°C) | [2] |

| Refractive Index | 1.42 (at 20°C) | [1][2] |

| LogP (Octanol/Water) | 3.18 | [2] |

| SMILES | CCCCC(=O)C(CC)CC | [1] |

| InChI Key | XIQNUWMKJWNUCQ-UHFFFAOYSA-N | [1][3] |

Experimental Protocols

Several synthetic routes for this compound have been documented, primarily involving the formation of the ketone functional group on a branched hydrocarbon chain.

-

Oxidation of Secondary Alcohol: A prevalent method is the oxidation of the precursor alcohol, 3-ethyl-4-octanol.[3] This transformation can be achieved using various oxidizing agents.

-

Reagents: Chromium-based reagents like pyridinium chlorochromate (PCC) are effective.[3]

-

Milder Conditions: Alternatives for sensitive substrates include Swern oxidation or the use of Dess-Martin periodinane.[3]

-

Protocol Outline:

-

Dissolve the starting material, 3-ethyl-4-octanol, in a suitable solvent (e.g., dichloromethane).

-

Add the chosen oxidizing agent (e.g., PCC) portion-wise while maintaining a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and work up the mixture to isolate the crude product.

-

Purify the this compound via distillation or column chromatography.

-

-

-

Alkylation of 3-Octanone: This approach involves the introduction of the ethyl group to a pre-existing ketone.[1]

-

Reagents: 3-octanone is treated with ethyl iodide in the presence of a strong base, such as sodium hydride (NaH).[1]

-

Protocol Outline:

-

Prepare a solution of 3-octanone in an aprotic solvent (e.g., tetrahydrofuran).

-

Add a strong base (e.g., NaH) to deprotonate the α-carbon, forming an enolate.

-

Introduce ethyl iodide to the reaction mixture, which then undergoes nucleophilic attack by the enolate.

-

Allow the reaction to proceed until completion, followed by an aqueous workup to remove unreacted reagents and byproducts.

-

Isolate and purify the final product.

-

-

-

Decarboxylation of Fatty Acids: Another synthetic strategy involves the decarboxylation of specific fatty acids or their derivatives that contain an ethyl group at the appropriate position.[1]

Caption: General synthesis workflows for this compound.

The structure of this compound is typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for detailed structural analysis.[1] In ¹H NMR, the methyl groups characteristically appear as triplets in the aliphatic region (0.8-1.2 ppm) due to coupling with adjacent methylene protons.[1]

-

Mass Spectrometry (MS): Mass spectrometric analysis shows a molecular ion peak at a mass-to-charge ratio (m/z) of 156, corresponding to the intact molecule.[1] The fragmentation pattern is dominated by α-cleavage reactions adjacent to the carbonyl group, which is a characteristic feature of aliphatic ketones.[1]

-

Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of the carbonyl (C=O) functional group, which exhibits a strong, characteristic absorption band.[6]

Chemical Reactivity

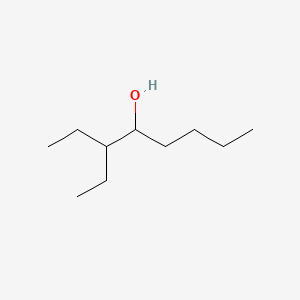

As a ketone, this compound undergoes reactions typical of carbonyl compounds.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol (3-ethyl-4-octanol).[1] This is commonly achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under strong conditions to yield carboxylic acids through cleavage of the carbon-carbon bond adjacent to the carbonyl group.[1]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.[1]

Caption: Typical chemical transformations of this compound.

Applications

The unique properties of this compound make it valuable in several industrial applications.

-

Flavoring Agent: Due to its sweet and fruity aroma, it is used as a flavoring agent in the food and beverage industry.[1][2]

-

Fragrance Industry: It is incorporated into perfumes, cosmetics, and other scented products.[1][2]

-

Chemical Intermediate: It serves as a precursor or intermediate in the synthesis of other organic compounds, including potential pharmaceuticals and agrochemicals.[1]

Caption: Industrial application areas for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyloctan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-ethyloctan-4-one, a branched-chain ketone. The information presented herein is intended to support research and development activities by providing key data and methodologies for the characterization of this compound.

Core Physicochemical Data

The physicochemical properties of 3-ethyloctan-4-one are summarized in the table below. These values are crucial for understanding the compound's behavior in various experimental and applied settings.

| Property | Value | Reference |

| IUPAC Name | 3-ethyloctan-4-one | [1] |

| CAS Number | 19781-29-4 | [1] |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Boiling Point | 199.3 °C at 760 mmHg | [2] |

| Density | 0.817 g/cm³ | [2] |

| Flash Point | 69.9 °C | [2] |

| Vapor Pressure | 0.345 mmHg at 25 °C | [2] |

| Refractive Index | 1.420 | [2] |

| LogP (calculated) | 3.18 | [2] |

| Solubility | Soluble in most common organic solvents.[3][4] Limited solubility in water, which decreases with the increasing length of the hydrocarbon chain.[5][6][7] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of 3-ethyloctan-4-one.

Synthesis of 3-Ethyloctan-4-one

A common method for the synthesis of 3-ethyloctan-4-one involves the oxidation of the corresponding secondary alcohol, 3-ethyloctan-4-ol.[8]

Protocol: Oxidation of 3-Ethyloctan-4-ol

-

Dissolution: Dissolve 3-ethyloctan-4-ol in a suitable organic solvent, such as dichloromethane or acetone, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath to maintain a low temperature during the reaction.

-

Oxidant Addition: Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a solution of sodium hypochlorite with a catalytic amount of TEMPO, to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for a hypochlorite-based oxidation).

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with a mild acid, a mild base, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude 3-ethyloctan-4-one.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield the pure ketone.

Determination of Physicochemical Properties

Boiling Point Determination (Micro-method)

-

Place a small amount of 3-ethyloctan-4-one into a capillary tube.

-

Invert a smaller, sealed capillary tube inside the first tube.

-

Attach the setup to a thermometer and heat it in a Thiele tube containing mineral oil.

-

Observe the sample and note the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary.

-

Allow the apparatus to cool slowly and record the temperature at which the bubbling ceases and the liquid is drawn back into the inner capillary. This temperature is the boiling point.

Density Determination

-

Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Fill the pycnometer with 3-ethyloctan-4-one, ensuring no air bubbles are trapped.

-

Bring the pycnometer and its contents to a constant temperature (e.g., 20 °C) in a water bath.

-

Carefully remove any excess liquid and weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

-

Sample Preparation: Prepare a dilute solution of 3-ethyloctan-4-one in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

-

Detection and Analysis: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique fingerprint for the compound, allowing for its identification and the assessment of its purity.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 3-ethyloctan-4-one.

Caption: Workflow for the synthesis and physicochemical characterization of 3-ethyloctan-4-one.

References

- 1. 3-Ethyl-4-octanone | C10H20O | CID 140602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ck12.org [ck12.org]

- 8. 3-Ethyl-4-octanol | 19781-28-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to 3-Ethyl-4-octanone (CAS: 19781-29-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-octanone, with CAS Registry Number 19781-29-4, is a branched aliphatic ketone.[1][2] Its structure consists of an eight-carbon octanone backbone, distinguished by a ketone functional group at the fourth carbon and an ethyl substituent at the third carbon.[2] This compound is a colorless liquid known for its characteristic sweet and fruity aroma, which has led to its primary applications in the flavor and fragrance industries.[2] Beyond its sensory properties, this compound serves as a chemical intermediate in the synthesis of more complex organic molecules, including potential pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and spectral data for its characterization.

Physicochemical and Spectroscopic Data

The physical and computed properties of this compound are summarized below, providing essential data for laboratory and modeling applications.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O | [1][3][4] |

| Molecular Weight | 156.27 g/mol | [1][4] |

| Appearance | Colorless Liquid | [2] |

| Density | 0.817 g/cm³ (at 20°C) | [2] |

| Boiling Point | 199.3 °C (at 760 mmHg) | [2] |

| Refractive Index (n_D^20) | 1.420 | [2] |

| Vapor Pressure | 0.345 mmHg (at 25°C) | [2] |

| Flash Point | 69.9 °C | [3] |

| LogP (Computed) | 3.1 | [1][3] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Rotatable Bond Count | 6 | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. Below are the key spectral characteristics derived from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

-

¹H NMR: In proton NMR spectra, the methyl groups of the ethyl and butyl chains typically appear as triplets in the upfield region (δ 0.8-1.2 ppm) due to coupling with adjacent methylene protons.[2] The protons alpha to the carbonyl group (on C3 and C5) are deshielded and expected to appear as multiplets in the δ 2.3-2.5 ppm range.[2]

-

¹³C NMR: The carbonyl carbon (C4) is the most deshielded, appearing significantly downfield. The carbons alpha to the carbonyl (C3 and C5) will also show characteristic downfield shifts.

Table 2: Predicted NMR Spectral Data

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

|---|---|---|

| C1-H₃ | Triplet, ~0.9 | ~14.0 |

| C2-H₂ | Multiplet | ~20-25 |

| C3-H | Multiplet, ~2.4 | ~50-55 |

| C4 (C=O) | - | >210 |

| C5-H₂ | Triplet, ~2.4 | ~40-45 |

| C6-H₂ | Multiplet | ~25-30 |

| C7-H₂ | Multiplet | ~22-24 |

| C8-H₃ | Triplet, ~0.9 | ~13.8 |

| C3-CH₂-CH₃ | Multiplet | ~25-30 |

| C3-CH₂-CH₃ | Triplet, ~0.9 | ~11-13 |

2.2.2 Mass Spectrometry (MS)

Mass spectrometry of this compound shows a molecular ion peak (M⁺) at an m/z of 156.[2] The fragmentation pattern is dominated by alpha-cleavage, a characteristic process for ketones, where the bonds adjacent to the carbonyl group are broken.[2]

Table 3: Key Mass Spectrometry Fragmentation Data

| m/z Value | Interpretation |

|---|---|

| 156 | Molecular Ion [M]⁺ |

| 127 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 113 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 99 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 85 | Acylium ion [C₄H₉CO]⁺ |

| 57 | Acylium ion [C₂H₅CO]⁺ or Butyl cation [C₄H₉]⁺ |

Experimental Protocols

The synthesis of this compound is most effectively achieved via a two-step process: the Grignard reaction to form the precursor alcohol, 3-ethyl-4-octanol, followed by its oxidation.

Synthesis of 3-Ethyl-4-octanol via Grignard Reaction

This protocol describes the synthesis of the precursor alcohol by reacting butanal with a pentylmagnesium bromide Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

1-Bromopentane

-

Anhydrous diethyl ether or THF

-

Butanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a single crystal of iodine to activate the magnesium surface.

-

Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. Maintain a gentle reflux by controlling the addition rate.

-

Once all the 1-bromopentane has been added, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the pentylmagnesium bromide reagent.

-

Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Add a solution of butanal in anhydrous diethyl ether dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Workup: Cool the flask again in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-ethyl-4-octanol. The product can be purified by vacuum distillation.

Oxidation of 3-Ethyl-4-octanol to this compound

This protocol details the oxidation of the secondary alcohol to the target ketone using Pyridinium Chlorochromate (PCC).

Materials:

-

3-Ethyl-4-octanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend PCC in anhydrous DCM.

-

Addition of Alcohol: Add a solution of 3-ethyl-4-octanol in anhydrous DCM to the PCC suspension in one portion.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether.

-

Pass the mixture through a short plug of silica gel to filter out the chromium byproducts, eluting with additional diethyl ether.

-

Purification: Concentrate the filtrate using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Workflow and Reaction Visualizations

Diagrams illustrating key processes provide a clear understanding of the synthesis and chemical behavior of this compound.

Synthesis Workflow

The following diagram illustrates the multi-step synthesis pathway from basic precursors to the final purified product.

Caption: Synthetic workflow for this compound.

Key Chemical Reactions

This diagram shows the central position of this compound and its relationship to its precursor alcohol and potential reaction products.

Caption: Core reactions of this compound.

Biological Context and Applications

While no specific signaling pathways involving this compound have been elucidated, aliphatic ketones, in general, are recognized for their roles as volatile organic compounds (VOCs) in biological systems, acting as biomarkers or signaling molecules.[1] The primary application of this compound is as a flavoring agent in the food industry and as a component in fragrances for perfumes and other scented products.[2] Its utility as a synthetic intermediate allows for the construction of more complex molecules, where the ketone functionality can be transformed into various other groups, making it a valuable building block in multi-step organic synthesis.[1][2]

References

A Technical Guide to 3-Ethyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Ethyl-4-octanone, detailing its chemical properties, synthesis, spectroscopic profile, and reactivity. While this specific ketone is not extensively documented in biological pathway research, this guide establishes a foundational understanding by contextualizing its properties within the broader class of aliphatic ketones.

IUPAC Nomenclature and Structural Analysis

The name this compound is derived following the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4]

-

Parent Chain : The longest continuous carbon chain containing the carbonyl group (C=O) is an eight-carbon chain, hence the root name "octane".[1][3]

-

Functional Group : The presence of the ketone functional group is indicated by replacing the "-e" suffix of the alkane with "-one", leading to "octanone".[1][4][5]

-

Numbering : The carbon chain is numbered to assign the lowest possible locant to the carbonyl carbon. In this structure, numbering from either end places the carbonyl at position 4.

-

Substituent Precedence : With a tie in the carbonyl position, the chain is numbered to give the substituent the lowest possible number. Numbering from the left (as depicted below) places the ethyl group at position 3, which is preferred over position 6 (numbering from the right).

Therefore, the correct IUPAC name is 3-ethyloctan-4-one .[6]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This includes experimentally determined values and computational predictions from established chemical databases.[6][7][8]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O | [6][7][8] |

| Molecular Weight | 156.27 g/mol | [6][7][8] |

| CAS Number | 19781-29-4 | [6][7][8] |

| Appearance | Colorless liquid | [7] |

| Odor | Fruity | [7] |

| Density | 0.817 g/cm³ @ 20°C | [6][7] |

| Boiling Point | 199.3 °C @ 760 mmHg | [7] |

| Flash Point | 69.9 °C | [7] |

| Refractive Index (n_D^20) | 1.42 | [6][7] |

| LogP (Octanol/Water) | 3.18 |[7][8] |

Table 2: Predicted Spectroscopic Features

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~210-215 ppm[9][10] |

| α-Carbon (CH) | ~50-60 ppm | |

| α'-Carbon (CH₂) | ~40-50 ppm | |

| ¹H NMR | α-Protons (-CH-) | ~2.2-2.5 ppm[10][11][12] |

| α'-Protons (-CH₂-) | ~2.2-2.5 ppm[10][11][12] | |

| IR Spectroscopy | C=O Stretch | ~1715 cm⁻¹ (strong)[9][11][12] |

| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 156[6] |

| | α-Cleavage Fragments | m/z = 99 (C₅H₉O⁺), 85 (C₅H₉⁺), 71 (C₄H₇O⁺), 57 (C₄H₉⁺) |

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis routes for this compound are not abundant, it can be prepared via established methods for aliphatic ketone synthesis.[13][14][15][16] A plausible and common approach is the oxidation of the corresponding secondary alcohol, 3-Ethyl-4-octanol.

This protocol describes a representative procedure for the synthesis of this compound using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting secondary alcohols to ketones without over-oxidation.

Materials:

-

3-Ethyl-4-octanol (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Diethyl ether

-

Sodium sulfate, anhydrous

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

-

A solution of 3-Ethyl-4-octanol in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

PCC is added portion-wise to the stirred solution at room temperature. The mixture is stirred for 2-4 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is collected and concentrated under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

-

The final product is characterized by NMR and IR spectroscopy to confirm its structure and purity.

Chemical Reactivity and Signaling Pathways

As a ketone, this compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon. Key reactions include:

-

Nucleophilic Addition : The carbonyl group is susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, hydrides), leading to the formation of tertiary alcohols.[17][18][19]

-

Reduction : It can be reduced to its corresponding secondary alcohol, 3-Ethyl-4-octanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6][20]

-

Enolate Formation : The α-hydrogens (on carbons 3 and 5) are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations.

-

Oxidation : Ketones are generally resistant to oxidation. However, under harsh conditions with strong oxidizing agents, they can undergo oxidative cleavage.[21] The Baeyer-Villiger oxidation can convert the ketone to an ester using a peroxy acid.[21]

Currently, there is no significant published research implicating this compound directly in specific biological signaling pathways or as a core component in drug development. Its primary documented use is in the flavor and fragrance industry due to its fruity aroma.[7] However, the ketone moiety is a common functional group in many biologically active molecules and pharmaceutical agents. Therefore, the synthetic and reactive principles outlined here are broadly applicable to the synthesis of more complex, biologically relevant ketone-containing scaffolds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. Buy this compound | 19781-29-4 [smolecule.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | C10H20O | CID 140602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synergistic Visible-Light Photoredox/Nickel-Catalyzed Synthesis of Aliphatic Ketones via N-C Cleavage of Imides [organic-chemistry.org]

- 14. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jackwestin.com [jackwestin.com]

- 18. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 19. ch.ic.ac.uk [ch.ic.ac.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3-Ethyl-4-octanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the ketone 3-Ethyl-4-octanone (C₁₀H₂₀O, Molar Mass: ~156.27 g/mol ). The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and industrial applications. This document details the mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy data, along with the experimental protocols for these techniques.

Mass Spectrometry

Mass spectrometry of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions resulting from predictable cleavage patterns of ketones.

Data Presentation: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Structure | Relative Intensity |

| 156 | Molecular Ion [M]⁺• | [CH₃CH₂CH₂CH₂C(O)CH(CH₂CH₃)CH₂CH₃]⁺• | Low |

| 127 | [M - CH₂CH₃]⁺ | [CH₃CH₂CH₂CH₂C(O)CHCH₂CH₃]⁺ | Moderate |

| 99 | [M - CH₂CH₂CH₂CH₃]⁺ | [C(O)CH(CH₂CH₃)CH₂CH₃]⁺ | High |

| 85 | [CH₃CH₂CH₂CH₂CO]⁺ | CH₃CH₂CH₂CH₂CO⁺ | High |

| 57 | [CH₃CH₂CO]⁺ | CH₃CH₂CO⁺ | High |

| 29 | [CH₂CH₃]⁺ | CH₃CH₂⁺ | Moderate |

Note: The relative intensities are qualitative and can vary depending on the instrument and experimental conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A sample of this compound is introduced into the ion source of a mass spectrometer, typically via gas chromatography (GC) for separation and purification. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺•). The excess energy imparted to the molecular ion leads to its fragmentation into smaller, charged ions and neutral fragments. These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the proximity to the electron-withdrawing carbonyl group.

Data Presentation: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 6H | a, h |

| ~1.2-1.6 | Multiplet | 8H | b, c, f, g |

| ~2.4 | Multiplet | 3H | d, e |

Figure 1: Chemical structure of this compound with proton assignments for ¹H NMR.

Figure 1: Chemical structure of this compound with proton assignments for ¹H NMR.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon is characteristically found at a high chemical shift (downfield).

Data Presentation: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~212 | C=O (4) |

| ~50 | C-3 |

| ~40 | C-5 |

| ~25 | C-2' |

| ~23 | C-6 |

| ~22 | C-7 |

| ~14 | C-8 |

| ~12 | C-1' |

| ~11 | C-1 |

Figure 2: Chemical structure of this compound with carbon assignments for ¹³C NMR.

Figure 2: Chemical structure of this compound with carbon assignments for ¹³C NMR.

Experimental Protocol: NMR Spectroscopy

A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is then inserted into the strong magnetic field of an NMR spectrometer. The sample is irradiated with short pulses of radiofrequency waves, which excite the atomic nuclei. As the nuclei relax back to their ground state, they emit radiofrequency signals that are detected and converted into an NMR spectrum. For ¹³C NMR, broadband proton decoupling is often used to simplify the spectrum by removing the carbon-proton couplings, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group.

Data Presentation: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretching (alkane) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1460 | Medium | C-H bending (methylene) |

| ~1380 | Medium | C-H bending (methyl) |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A small drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The sample is then irradiated with a broad range of infrared light. The molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their bonds. The transmitted light is detected and a Fourier transform is applied to the signal to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aliphatic ketones like this compound exhibit a weak absorption in the ultraviolet region due to the n → π* electronic transition of the carbonyl group.

Data Presentation: UV-Vis Spectroscopy Data for this compound (in a non-polar solvent)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~278 | ~15 | n → π* |

Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., hexane or ethanol). The solution is placed in a quartz cuvette, and the cuvette is inserted into a UV-Vis spectrophotometer. The instrument passes a beam of UV-Vis light through the sample and measures the amount of light absorbed at each wavelength. The resulting UV-Vis spectrum is a plot of absorbance versus wavelength.

Visualization of Spectroscopic Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

3-Ethyl-4-octanone boiling point and density

An In-Depth Technical Guide on the Physical Properties of 3-Ethyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of this compound, a branched-chain ketone. The information herein is curated for professionals in research and development who require precise data and methodologies for chemical analysis and process design.

Chemical Identity and Properties

This compound, also known as ethyl octyl ketone, is an organic compound with the molecular formula C₁₀H₂₀O.[1][2][3] It is a colorless liquid with a characteristic sweet and fruity aroma, which lends to its use in the flavor and fragrance industries.[1][2] The structural features of this ketone, specifically the ethyl group at the third position and the carbonyl group at the fourth position of the octane chain, influence its physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-ethyloctan-4-one | [1][4] |

| CAS Number | 19781-29-4 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀O | [1][2][3] |

| Molecular Weight | 156.27 g/mol | [1][3] |

| Boiling Point | 199.3°C at 760 mmHg | [1][2] |

| Density | 0.817 g/cm³ at 20°C | [1][2] |

| Vapor Pressure | 0.345 mmHg at 25°C | [1][2] |

| Refractive Index | 1.42 at 20°C | [1][2] |

Experimental Protocols for Property Determination

The accurate determination of physical properties such as boiling point and density is crucial for the characterization and application of chemical compounds. Standard laboratory procedures for liquids like this compound are detailed below.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic physical constant.

a) Thiele Tube Method

This microscale method is suitable for determining the boiling point of small sample volumes.

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.

-

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the Durham tube.

-

A capillary tube is inverted and placed into the Durham tube with the open end submerged in the liquid.

-

The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the side arm is properly positioned for convection heating.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[5]

-

b) Simple Distillation Method

For larger sample volumes, a simple distillation setup can be used to determine the boiling point.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser.

-

The sample is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid as it condenses and is collected in the receiving flask.

-

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is typically measured in g/mL or g/cm³.

a) Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

-

Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 20°C) to allow the liquid to reach thermal equilibrium.

-

Any excess liquid that expands out of the capillary is carefully removed.

-

The mass of the pycnometer filled with the sample is determined.

-

The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

b) Hydrometer Method

A hydrometer is a direct-reading instrument for determining the density of liquids.

-

Apparatus: Hydrometer and a graduated cylinder.

-

Procedure:

-

A sample of this compound is poured into a graduated cylinder of sufficient size to allow the hydrometer to float freely.

-

The hydrometer is gently lowered into the liquid until it floats.

-

The density is read directly from the scale on the hydrometer stem at the point where the surface of the liquid meets the scale.

-

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the boiling point and density of a liquid chemical sample such as this compound.

Caption: A flowchart illustrating the process of determining the boiling point and density of a chemical.

References

The Solubility Profile of 3-Ethyl-4-octanone: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Ethyl-4-octanone (CAS No. 19781-29-4), a branched-chain aliphatic ketone, is a colorless liquid with a characteristic fruity odor.[1] Its molecular structure and physicochemical properties are of interest to researchers in various fields, including flavor and fragrance science, and as a potential intermediate in organic synthesis for drug development.[1] A critical parameter for its application in these areas is its solubility in a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility characteristics.

Quantitative Solubility Data

The solubility of this compound in various organic solvents is a key factor for its use in formulations, reactions, and purification processes. Based on available data, this compound exhibits excellent miscibility with a wide array of common organic solvents.[1] In contrast, its solubility in aqueous media is predicted to be very low.[1]

The following table summarizes the known solubility data for this compound. "Miscible" indicates that the solute and solvent will dissolve in each other at all proportions.

| Solvent Class | Solvent | Solubility | Temperature (°C) | Reference |

| Alcohols | Ethanol | Miscible | Not Specified | [1] |

| Methanol | Miscible | Not Specified | [1] | |

| Hydrocarbons | Hexane | Miscible | Not Specified | [1] |

| Ethers | Diethyl Ether | Miscible | Not Specified | [1] |

| Aqueous | Water | ~ 0.9 mg/L (Predicted) | 25 | [1] |

Experimental Protocols for Solubility Determination

For researchers seeking to experimentally verify the solubility of this compound or to determine its solubility in novel solvent systems, the following detailed methodologies are provided. These protocols are adapted from standard laboratory procedures for determining the solubility of liquid organic compounds.

Protocol 1: Qualitative Determination of Miscibility

Objective: To rapidly assess whether this compound is miscible with a given organic solvent at room temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, hexane, etc.)

-

Small glass vials or test tubes with closures

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Pipette 1.0 mL of the organic solvent into a clean, dry glass vial.

-

Add 0.1 mL of this compound to the vial.

-

Securely cap the vial and vortex the mixture for 30 seconds.

-

Visually inspect the solution against a well-lit background. The absence of phase separation, cloudiness, or visible droplets indicates miscibility at this ratio.

-

Continue to add this compound in 0.1 mL increments, vortexing after each addition, until a total of 1.0 mL has been added or until phase separation occurs.

-

If the solution remains a single, clear phase after the addition of 1.0 mL of this compound, the two liquids are considered miscible.

Protocol 2: Quantitative Determination of Solubility (for sparingly soluble systems)

Objective: To determine the precise concentration at which this compound saturates a given solvent. This method is more applicable to systems where miscibility is not observed.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or incubator

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

-

Syringe filters (0.2 µm, solvent-compatible)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Prepare a series of vials containing a known volume of the solvent (e.g., 5.0 mL).

-

Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that a saturated solution is formed, with an undissolved phase remaining.

-

Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The shaking ensures good mixing and facilitates the dissolution process.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a sample from the clear, supernatant layer using a syringe.

-

Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any undissolved microdroplets.

-

Accurately dilute the filtered sample with a known volume of a suitable solvent in which this compound is fully miscible.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as GC-FID.

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a liquid organic compound like this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 3-Ethyl-4-octanone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-octanone is a branched aliphatic ketone with applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its discovery and history, focusing on its synthesis, chemical properties, and spectroscopic data. While its direct biological signaling pathways are not extensively documented, this guide explores potential activities based on structurally similar compounds and outlines key synthetic methodologies that have been pivotal in its scientific exploration.

Introduction

This compound, with the chemical formula C₁₀H₂₀O, is a colorless liquid known for its characteristic fruity aroma.[1] Its structure, featuring a carbonyl group at the fourth position of an octane chain with an ethyl substituent at the third position, contributes to its unique properties and applications. This document aims to consolidate the available scientific knowledge on this compound, presenting its discovery, historical context, and detailed technical data for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and further research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [2] |

| Molecular Weight | 156.27 g/mol | [3] |

| CAS Number | 19781-29-4 | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 199.3 °C at 760 mmHg | [4] |

| Density | 0.817 g/cm³ | [4] |

| Flash Point | 69.9 °C | [4] |

| Refractive Index | 1.420 | [4] |

Discovery and History

The historical details surrounding the initial discovery and first synthesis of this compound are not prominently documented in readily available scientific literature. It is often challenging to pinpoint the exact moment of discovery for many organic compounds that may have been synthesized as part of broader chemical studies before their specific properties or applications were recognized.

However, the synthetic methods applicable to its creation have been well-established in organic chemistry for many decades. The development of reactions such as the oxidation of secondary alcohols and the alkylation of ketones or nitriles in the early to mid-20th century provided the foundational chemical knowledge that would have enabled the synthesis of this compound. It is likely that the compound was first prepared in a laboratory setting during the systematic exploration of these reaction types, rather than as a targeted discovery of a molecule with known utility. Its later identification as a fragrance and flavoring agent would have then brought it to commercial and scientific prominence.

Synthesis and Experimental Protocols

Several synthetic routes have been described for the preparation of this compound. The most common and practical methods involve the oxidation of its corresponding secondary alcohol and the construction of the carbon skeleton using organometallic reagents.

Oxidation of 3-Ethyl-4-octanol

A primary and efficient method for the synthesis of this compound is the oxidation of the precursor alcohol, 3-ethyl-4-octanol.[5] This reaction is a cornerstone of organic synthesis for the preparation of ketones.

Experimental Protocol:

A general procedure for the oxidation of a secondary alcohol to a ketone using Pyridinium Chlorochromate (PCC) is as follows:

-

Dissolution: 3-ethyl-4-octanol is dissolved in a suitable anhydrous solvent, typically dichloromethane (CH₂Cl₂), in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidizing Agent: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution. The reaction is mildly exothermic and the temperature should be monitored.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation to yield pure this compound.

Other oxidizing agents such as those used in Swern or Dess-Martin periodinane oxidations can also be employed, often offering milder reaction conditions and easier purification.[5]

Synthesis via Grignard Reagent and Nitrile

Another versatile method for constructing the carbon skeleton of this compound involves the reaction of a Grignard reagent with a nitrile. This approach allows for the formation of a new carbon-carbon bond.

Experimental Protocol:

A plausible synthetic route using this method is as follows:

-

Grignard Reagent Formation: An appropriate alkyl magnesium halide (Grignard reagent) is prepared in situ or obtained commercially.

-

Reaction with Nitrile: The nitrile, dissolved in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran), is cooled in an ice bath. The Grignard reagent is then added dropwise to the nitrile solution under an inert atmosphere.

-

Intermediate Formation: The reaction forms a magnesium salt of an imine.

-

Hydrolysis: The reaction mixture is then quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This hydrolysis step converts the imine intermediate into the corresponding ketone, this compound.

-

Extraction and Purification: The product is extracted from the aqueous layer with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by distillation or chromatography.

A logical workflow for the synthesis via the oxidation of the precursor alcohol is depicted in the following diagram.

Caption: Synthetic workflow for this compound via oxidation.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| Infrared (IR) Spectroscopy | Strong C=O stretch characteristic of an aliphatic ketone, typically around 1715 cm⁻¹. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 156. Fragmentation pattern showing characteristic losses of alkyl groups adjacent to the carbonyl. | [5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show characteristic signals for the ethyl and butyl groups, as well as the methine and carbonyl carbons. Specific chemical shifts would require experimental determination. | [5] |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activities and signaling pathways directly involving this compound in the peer-reviewed literature. However, based on its structural similarity to other volatile organic compounds (VOCs) and ketones, some potential areas for future investigation can be hypothesized.

For instance, the structurally related compound 3-octanone has been identified as a volatile produced by various fungi and has been implicated in fungal growth and sporulation. It also acts as a toxin in some carnivorous mushrooms.[5] This suggests that branched ketones like this compound could potentially have roles as semiochemicals or possess unexplored biological activities.

The following diagram illustrates a hypothetical logical relationship for investigating the potential biological role of this compound, drawing parallels with known activities of similar compounds.

Caption: Logical workflow for investigating biological activity.

Conclusion

This compound is a compound with established applications in the flavor and fragrance industry. While its specific discovery history is not well-defined, its synthesis is achievable through standard and well-understood organic chemistry reactions. This technical guide has provided a consolidated overview of its chemical properties, synthetic methods, and spectroscopic data. The exploration of its potential biological activities remains a promising area for future research, which could unveil novel applications for this molecule in the fields of chemical ecology, agriculture, or drug development. Further investigation is warranted to fully characterize its biological profile and potential signaling pathways.

References

The Elusive Presence of 3-Ethyl-4-octanone in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 3-Ethyl-4-octanone. Despite its use as a synthetic flavoring and fragrance agent, a comprehensive review of scientific literature reveals no definitive evidence of this compound being isolated from a natural source. This document summarizes the known chemical properties of the compound, explores the natural occurrence of structurally similar ketones, proposes potential biosynthetic pathways, and provides detailed experimental protocols for the investigation of volatile organic compounds from natural matrices. The information presented herein is intended to serve as a valuable resource for researchers investigating novel natural products and biosynthetic pathways.

Introduction

This compound (CAS 19781-29-4) is a branched-chain ketone with the molecular formula C₁₀H₂₀O.[1][2][3] It is recognized for its characteristic sweet, fruity aroma, which has led to its application in the food and fragrance industries.[1][4] While the synthesis and industrial uses of this compound are well-documented, its presence in the natural world remains unconfirmed.

This guide directly addresses the scarcity of information on the natural occurrence of this compound. For researchers in natural product chemistry and drug development, understanding the distribution of such compounds is crucial for identifying new bioactive molecules and enzymatic pathways. The absence of evidence for this compound in nature presents a unique scientific query: is this compound truly absent, or has it yet to be detected by modern analytical techniques?

To address this, the following sections will provide a comprehensive overview of related naturally occurring ketones, hypothesize potential biosynthetic routes for this compound, and offer detailed methodologies for its potential discovery and characterization in natural samples.

Natural Occurrence of Structurally Related Ketones

While this compound has not been reported in natural sources, its structural analog, 3-octanone, is a well-known natural product. 3-Octanone has been identified in a variety of plants, fungi, and insects, where it can function as a signaling molecule, a component of essential oils, or a metabolic byproduct.[5][6]

Table 1: Documented Natural Sources of 3-Octanone

| Kingdom | Organism(s) | Role/Context | Reference(s) |

| Plantae | Lavender, Rosemary, Basil, Thyme, Nectarines | Component of essential oils and aroma profiles | [6] |

| Fungi | Boletus pinophilus (pine king bolete), Aspergillus species | Volatile organic compound, potential insecticide | [6][7] |

| Animalia | Various insect species | Pheromone, allomone, kairomone | [5] |

The prevalence of 3-octanone in diverse natural systems suggests that the biochemical pathways for the production of medium-chain ketones are widespread. The addition of an ethyl group at the C-3 position, as seen in this compound, would require specific enzymatic machinery, which may be less common or has not yet been discovered.

Hypothetical Biosynthesis of this compound

The biosynthesis of ketones in nature can occur through several metabolic pathways, primarily from fatty acid or amino acid precursors.[8][9] Based on known biochemical reactions, a plausible biosynthetic pathway for this compound can be proposed. This hypothetical pathway involves the extension of a precursor molecule by a two-carbon unit, followed by oxidation.

A potential starting point for the biosynthesis of this compound could be the α-keto acid pathway. The carbon backbone could be assembled through the condensation of precursor molecules, followed by decarboxylation and oxidation steps to yield the final ketone.

Caption: Hypothetical biosynthetic pathway for this compound from isoleucine.

Experimental Protocols for Detection and Identification

The search for novel natural products like this compound requires sensitive and specific analytical methodologies. The following protocols provide a general framework for the extraction, isolation, and identification of volatile ketones from various natural matrices.

Sample Collection and Preparation

Proper sample handling is critical to prevent the loss of volatile compounds.

-

Plant Material: Fresh plant tissues (leaves, flowers, stems, roots) should be collected and immediately processed or flash-frozen in liquid nitrogen and stored at -80°C.

-

Insect Samples: Whole insects or specific glands can be collected and extracted immediately in a suitable solvent.

-

Microbial Cultures: Volatile compounds from microbial cultures can be sampled from the headspace of the culture vessel or extracted from the culture medium.

Extraction of Volatile Compounds

Several methods can be employed for the extraction of volatile compounds, with the choice of method depending on the sample matrix and the target analytes.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a non-destructive technique ideal for sampling volatile compounds from the headspace of a sample.

-

Place a known quantity of the sample in a sealed vial.

-

Expose a SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the sample for a defined period at a controlled temperature.

-

The adsorbed volatile compounds are then thermally desorbed in the injector of a gas chromatograph.

-

-

Solvent Extraction: This method involves the extraction of volatile compounds using an organic solvent.

-

Homogenize the sample in a suitable solvent (e.g., hexane, dichloromethane).

-

Filter or centrifuge the mixture to remove solid debris.

-

The solvent extract can be concentrated under a gentle stream of nitrogen before analysis.

-

Analytical Instrumentation

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile organic compounds.

-

Gas Chromatography (GC): A non-polar or medium-polarity capillary column is typically used for the separation of volatile ketones. The oven temperature program should be optimized to achieve good separation of the target analytes.

-

Mass Spectrometry (MS): Electron ionization (EI) at 70 eV is commonly used for generating mass spectra. The resulting fragmentation patterns can be compared to spectral libraries (e.g., NIST, Wiley) for tentative identification.

Structure Elucidation

For the definitive identification of a novel natural product, further spectroscopic analysis is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish connectivity.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

-

Chiral Analysis: If the compound is chiral, enantioselective GC can be used to determine the enantiomeric ratio.

Caption: A generalized experimental workflow for the identification of novel volatile natural products.

Conclusion

The natural occurrence of this compound remains an open question in the field of natural product chemistry. While its synthetic counterpart is utilized in commercial applications, there is currently no scientific literature to support its existence in nature. The information provided in this guide on the prevalence of the structurally similar 3-octanone, along with a hypothetical biosynthetic pathway and detailed analytical protocols, is intended to equip researchers with the knowledge and tools necessary to investigate the potential presence of this compound and other novel branched-chain ketones in the natural world. The discovery of this compound in a natural source would be a significant finding, potentially revealing new enzymatic pathways and bioactive molecules.

References

- 1. Buy this compound | 19781-29-4 [smolecule.com]

- 2. This compound | C10H20O | CID 140602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Octanone | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Octanone - Wikipedia [en.wikipedia.org]

- 7. 3-octanone, 106-68-3 [thegoodscentscompany.com]

- 8. Biosynthesis pathways of expanding carbon chains for producing advanced biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-Ethyl-4-octanone as a volatile organic compound (VOC)

An In-depth Technical Guide on the Volatile Organic Compound 3-Ethyl-4-octanone for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the volatile organic compound (VOC) this compound, covering its chemical and physical properties, synthesis methodologies, and current understanding of its biological significance. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a branched-chain aliphatic ketone.[1][2] It is recognized for its characteristic sweet and fruity aroma, which has led to its primary applications in the flavor and fragrance industries.[1][3] Additionally, it serves as a chemical intermediate in the synthesis of other organic compounds.[1]

Below is a summary of the key quantitative data for this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O | [1][3][4] |

| Molecular Weight | 156.27 g/mol | [1][4][5] |

| CAS Number | 19781-29-4 | [3][4][5] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Sweet, fruity | [1] |

| Density | 0.817 g/cm³ at 20°C | [1][3] |

| Boiling Point | 199.3 °C at 760 mmHg | [1][3] |

| Vapor Pressure | 0.345 mmHg at 25°C | [1][3] |

| Refractive Index | 1.42 at 20°C | [1][3] |

| LogP (Octanol/Water Partition Coefficient) | 3.18 | [1] |

| Flash Point | 69.9 °C | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the oxidation of its corresponding secondary alcohol, 3-ethyl-4-octanol.[2] Other described methods include the alkylation of 3-octanone.[1]

Experimental Protocol: Jones Oxidation of 3-ethyl-4-octanol

This protocol describes a representative method for the synthesis of this compound using Jones reagent, a solution of chromium trioxide in sulfuric acid.[6][7] This is a classic and effective method for the oxidation of secondary alcohols to ketones.[6][7]

Materials:

-

3-ethyl-4-octanol

-

Acetone (anhydrous)

-

Jones reagent (Chromium trioxide (CrO₃) dissolved in concentrated sulfuric acid and water)

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-ethyl-4-octanol in acetone. Place the flask in an ice bath to maintain a low temperature.

-

Addition of Jones Reagent: Slowly add the Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. The reaction is exothermic, so the addition rate should be controlled to keep the temperature below 20°C. The color of the reaction mixture will change from orange-red to green, indicating the oxidation of the alcohol and the reduction of Cr(VI) to Cr(III).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange-red color disappears completely and a green precipitate is formed.

-

Work-up:

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Add water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound. Purify the crude product by distillation under reduced pressure.

Safety Precautions: Jones reagent is highly corrosive and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Below is a diagram illustrating the general workflow for this synthesis.

Biological Activity and Signaling Pathways

As of the current literature review, there are no specific studies detailing the biological activity, mechanism of action, or signaling pathways of this compound. The primary focus of research on this compound has been its application as a synthetic intermediate and in the fragrance industry.[2]

However, it is pertinent to consider the known biological activities of structurally similar compounds and the general roles of volatile organic compounds (VOCs) and ketones in biological systems to provide a framework for potential future research.

Biological Activity of the Isomer 3-Octanone

The isomer of this compound, 3-octanone, has been identified as a volatile compound produced by various fungi and plants.[8] Notably, 3-octanone has been shown to possess nematicidal (roundworm-killing) properties, acting as a toxin produced by the oyster mushroom (Pleurotus ostreatus).[8] This suggests that simple aliphatic ketones can have specific and potent biological effects. Furthermore, 3-octanone is recognized as a flavor and fragrance ingredient.[8] Safety assessments of 3-octanone have been conducted, evaluating its genotoxicity, and repeated dose toxicity, often using read-across data from similar ketones like 2-heptanone.[9]

Potential Roles of VOCs and Ketones in Biological Signaling

Volatile organic compounds are increasingly recognized as important signaling molecules in various biological systems. They can act as infochemicals, mediating interactions between organisms. In mammals, endogenous ketones, such as β-hydroxybutyrate and acetoacetate (ketone bodies), are well-known alternative energy sources for the brain and other tissues during periods of fasting or carbohydrate restriction. Beyond their metabolic role, ketone bodies are now understood to act as signaling molecules, influencing cellular processes such as inflammation, oxidative stress, and gene expression through epigenetic modifications.

Given the structural similarities to other biologically active ketones and its nature as a VOC, it is plausible that this compound could have unexplored biological roles. Future research could investigate its potential as a biomarker for specific metabolic states or diseases, or explore its interactions with olfactory receptors and other cellular targets.

Hypothetical Signaling Pathway Interaction

While no specific signaling pathway has been identified for this compound, many small molecule VOCs exert their effects through interactions with cell surface receptors, such as G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling cascade, which represents a potential, though currently unproven, mechanism through which a compound like this compound could initiate a cellular response.

Disclaimer: The signaling pathway depicted above is a generalized representation and has not been experimentally validated for this compound. It serves as a conceptual model for how a volatile organic compound might interact with a cell.

Conclusion

This compound is a well-characterized volatile organic compound with established applications in the flavor and fragrance industries and as a synthetic intermediate. Its physicochemical properties are well-documented, and its synthesis via the oxidation of 3-ethyl-4-octanol is a standard laboratory procedure. However, a significant knowledge gap exists regarding its biological activity and mechanism of action. Future research into the potential biological roles of this compound, particularly in the context of its structural similarity to other bioactive ketones and the growing understanding of VOCs as signaling molecules, could open new avenues for its application in pharmacology and drug development.

References

- 1. Buy this compound | 19781-29-4 [smolecule.com]

- 2. This compound | 19781-29-4 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C10H20O | CID 140602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Jones Oxidation [organic-chemistry.org]

- 7. Jones oxidation - Wikipedia [en.wikipedia.org]

- 8. 3-Octanone - Wikipedia [en.wikipedia.org]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 3-Ethyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 3-Ethyl-4-octanone (CAS No. 19781-29-4) in a laboratory setting. Designed for professionals in research and drug development, this document outlines the essential safety information, handling procedures, and emergency protocols necessary for the responsible use of this aliphatic ketone.

Compound Identification and Properties

This compound is a branched-chain ketone with the molecular formula C10H20O.[1] While it is a valuable intermediate and fragrance component, a thorough understanding of its physical and chemical properties is the foundation of its safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 156.27 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Sweet, fruity aroma | [1] |

| Boiling Point | 199.3 °C at 760 mmHg | [3] |

| Flash Point | 69.9 °C | [3] |

| Density | 0.817 g/cm³ at 20°C | [3] |

| Vapor Pressure | 0.345 mmHg at 25°C | [3] |

| Refractive Index | 1.42 at 20°C | [3] |

| Solubility | Insoluble in water | [1] |

Safety and Hazard Information

According to available safety data sheets, this compound, at the concentrations typically supplied for laboratory use, is not classified as a hazardous substance.[4] Consequently, it does not have assigned GHS hazard pictograms or statements. However, the absence of a formal hazard classification does not negate the need for prudent laboratory practices. Limited toxicological data is available for this specific compound.

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is paramount when handling any chemical, including this compound.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |